molecular formula C5H7NO B13964104 2-Pentenenitrile, 5-hydroxy-, (E)-

2-Pentenenitrile, 5-hydroxy-, (E)-

Cat. No.: B13964104
M. Wt: 97.12 g/mol
InChI Key: HIHLTZWMAUOGHM-OWOJBTEDSA-N
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Description

Contextualization of Nitriles and Hydroxyl-Functionalized Alkenes in Organic Chemistry

Nitriles, characterized by the −C≡N functional group, are a cornerstone of organic synthesis. wikipedia.orgbyjus.comebsco.com They serve as versatile intermediates, readily transformed into a variety of other functional groups, including amines, carboxylic acids, and amides. ebsco.comfiveable.me The carbon-nitrogen triple bond imparts a unique reactivity to these molecules, making them valuable building blocks for more complex structures. ebsco.com Nitriles are found in numerous commercially important products, from the super glue component methyl cyanoacrylate to nitrile rubber, valued for its resistance to fuels and oils. wikipedia.org

Hydroxyl-functionalized alkenes, which contain both a carbon-carbon double bond and a hydroxyl (-OH) group, are also of great importance in organic chemistry. youtube.comlibretexts.org The hydroxyl group can direct the stereochemical outcome of reactions on the alkene, a concept known as hydroxyl-directed stereoselectivity. acs.org This control is crucial in the synthesis of complex molecules with specific three-dimensional arrangements, such as pharmaceuticals and natural products. The alkene moiety, in turn, provides a site for a wide range of addition and oxidation reactions. libretexts.orgopenstax.org

Significance of Investigating Specific Geometric Isomers: The (E)-Configuration of 2-Pentenenitrile, 5-hydroxy-

The presence of a carbon-carbon double bond in 2-pentenenitrile, 5-hydroxy- gives rise to geometric isomerism, specifically (E) and (Z) isomers. studymind.co.ukcreative-chemistry.org.uk These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of substituents around the double bond. studymind.co.uk The (E) designation, from the German entgegen for "opposite," indicates that the higher priority substituents on each carbon of the double bond are on opposite sides. chemguide.co.uk Conversely, the (Z) designation, from the German zusammen for "together," signifies that they are on the same side. studymind.co.uk

The investigation of specific geometric isomers is critical because the (E) and (Z) forms of a molecule can exhibit distinct physical and chemical properties, including boiling points, stability, and reactivity. studymind.co.ukfiveable.me This difference in properties can have profound implications for their biological activity and their utility in stereoselective synthesis. fiveable.me Therefore, understanding and controlling the synthesis of a specific isomer like (E)-2-Pentenenitrile, 5-hydroxy- is a key challenge and objective in organic synthesis.

Historical Perspective on the Discovery and Initial Characterization of (E)-2-Pentenenitrile, 5-hydroxy-

Current Gaps and Future Research Avenues for (E)-2-Pentenenitrile, 5-hydroxy-

Despite its documented existence, there appear to be significant gaps in the comprehensive study of (E)-2-Pentenenitrile, 5-hydroxy-. The publicly available scientific literature lacks detailed reports on its synthesis, spectroscopic characterization, and reactivity. This presents a clear opportunity for future research.

Future investigations could focus on several key areas:

Development of Stereoselective Syntheses: Devising efficient and high-yielding methods to selectively synthesize the (E)-isomer would be a valuable contribution to synthetic methodology.

Comprehensive Spectroscopic Analysis: A thorough characterization using modern spectroscopic techniques (NMR, IR, Mass Spectrometry) would provide a definitive set of data for this compound, which is currently not fully available.

Exploration of Reactivity: A systematic study of the reactions involving the nitrile, hydroxyl, and alkene functional groups would illuminate the chemical behavior of this molecule and its potential as a synthetic intermediate.

Investigation of Potential Applications: Research into its utility as a precursor for pharmaceuticals, agrochemicals, or novel materials could uncover valuable applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H7NO

Molecular Weight

97.12 g/mol

IUPAC Name

(E)-5-hydroxypent-2-enenitrile

InChI

InChI=1S/C5H7NO/c6-4-2-1-3-5-7/h1-2,7H,3,5H2/b2-1+

InChI Key

HIHLTZWMAUOGHM-OWOJBTEDSA-N

Isomeric SMILES

C(CO)/C=C/C#N

Canonical SMILES

C(CO)C=CC#N

Origin of Product

United States

Occurrence and Formation Pathways of E 2 Pentenenitrile, 5 Hydroxy

Natural Occurrence and Biosynthetic Considerations

While direct evidence remains elusive, the structural characteristics of (E)-2-Pentenenitrile, 5-hydroxy- suggest potential origins in natural biological and environmental systems.

Detection in Biological Matrices and Organisms

Scientific literature to date has not explicitly reported the detection of (E)-2-Pentenenitrile, 5-hydroxy- in plant-derived materials such as tobacco residue. Analysis of tobacco and its smoke has identified a vast array of compounds, with more than 3,900 constituents known. researchgate.net The focus of many studies has been on toxic and carcinogenic agents like tobacco-specific nitrosamines and nicotine (B1678760). researchgate.netnih.gov Pyrolysis of tobacco waste primarily yields nicotine and its derivatives as the major nitrogen-containing compounds. researchgate.netncsu.edu While various other nitrogenous compounds are formed, the specific identification of (E)-2-Pentenenitrile, 5-hydroxy- is not documented in the reviewed literature. mdpi.comfrontiersin.org

Identification in Environmental Samples

Similarly, the direct identification of (E)-2-Pentenenitrile, 5-hydroxy- in environmental samples like animal manure has not been specifically reported. The pyrolysis of animal manures is known to produce bio-oil rich in a variety of chemical compounds, including a significant fraction of nitrogen-containing heterocyclics. ius.edu.bausda.gov Analysis of bio-oil from chicken manure, for instance, has revealed the presence of substituted pyrroles, pyridines, pyrimidines, and pyrazines. ius.edu.ba The composition of these bio-oils is complex and varies with the type of manure and pyrolysis conditions. chemrxiv.orgresearchgate.net While aliphatic nitriles can be formed, the focus has often been on heterocyclic compounds. ius.edu.ba

Speculated Biosynthetic Routes and Precursors

The biosynthesis of nitriles in nature is a diverse field, with various pathways observed in plants, animals, and microorganisms. nih.gov These compounds often play roles in chemical defense and nitrogen metabolism. nih.govusda.gov Nitriles in plants can be derived from amino acids. rsc.org

Given the structure of (E)-2-Pentenenitrile, 5-hydroxy-, a plausible biosynthetic precursor is a modified amino acid. One such candidate is 5-hydroxylysine (B44584) , a non-proteinogenic amino acid found in collagen and other proteins. agriculturejournals.cz The biosynthesis of some non-protein amino acids in plants involves multiple enzymatic steps. nih.gov For instance, the biosynthesis of piperazic acid involves the N5-hydroxylation of ornithine followed by cyclization. researchgate.net A similar enzymatic cascade involving hydroxylation and subsequent modification of the amino group of 5-hydroxylysine could theoretically lead to the formation of a hydroxylated nitrile. The biosynthesis of amino acids themselves in plants originates from common metabolic intermediates. ius.edu.baresearchgate.net

Formation Through Thermochemical Processes

The generation of (E)-2-Pentenenitrile, 5-hydroxy- is also conceivable through the high-temperature treatment of biomass.

Synthetic Methodologies and Chemical Derivatization of E 2 Pentenenitrile, 5 Hydroxy

Total Synthesis Approaches to (E)-5-Hydroxy-2-pentenenitrile

The construction of (E)-5-hydroxy-2-pentenenitrile can be achieved through various synthetic strategies, primarily focusing on the stereoselective formation of the trans-double bond.

Stereoselective Synthetic Routes for the (E)-Isomer

A prominent and highly effective method for the stereoselective synthesis of (E)-α,β-unsaturated nitriles is the Horner-Wadsworth-Emmons (HWE) reaction. nrochemistry.comwikipedia.org This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. For the synthesis of (E)-5-hydroxy-2-pentenenitrile, the reaction would proceed between a suitable three-carbon aldehyde bearing a protected hydroxyl group and a cyanomethylphosphonate reagent.

The HWE reaction generally favors the formation of the (E)-alkene, and its mechanism involves the formation of an oxaphosphetane intermediate. nrochemistry.comwikipedia.org The thermodynamic stability of the transition state leading to the trans-isomer is typically lower than that leading to the cis-isomer, thus driving the reaction towards the (E)-product. nrochemistry.com A variety of bases and reaction conditions can be employed to optimize the yield and stereoselectivity of the HWE reaction.

Another approach involves the Wittig reaction, which can also be utilized for the synthesis of α,β-unsaturated nitriles from alcohols and phosphonium (B103445) salts in a one-pot, copper-catalyzed process. organic-chemistry.org This method offers the advantage of starting from more readily available alcohol precursors. organic-chemistry.org

Alternative Synthetic Strategies and Comparative Analysis

While the HWE and Wittig-type reactions are primary methods, other strategies can be envisioned for the synthesis of γ-hydroxy-α,β-unsaturated nitriles. These could include elimination reactions from suitable precursors, such as β-hydroxy nitriles or γ-halo-β-hydroxy nitriles. However, controlling the regioselectivity and stereoselectivity of the double bond formation can be more challenging in these cases.

A comparative analysis of these methods highlights the advantages of the HWE reaction in terms of its high (E)-stereoselectivity and broad substrate scope. nrochemistry.comacs.orgnih.govacs.org The reaction conditions are generally mild, and the phosphonate reagents are readily accessible. nrochemistry.com The Wittig reaction provides a convenient one-pot alternative from alcohols, though it may sometimes yield a mixture of (E) and (Z) isomers. organic-chemistry.orgorganic-chemistry.org

Precursor Chemistry and Functional Group Interconversions Leading to (E)-5-Hydroxy-2-pentenenitrile

The key precursor for the synthesis of (E)-5-hydroxy-2-pentenenitrile via an olefination strategy is a three-carbon aldehyde containing a hydroxyl group or a protected form thereof. A suitable and readily available precursor is 3-hydroxypropionaldehyde (3-HPA). mdpi.comnih.govnih.gov 3-HPA can be produced through the bioconversion of glycerol (B35011) using certain strains of bacteria like Lactobacillus reuteri or Klebsiella pneumoniae. mdpi.comnih.gov It can also be synthesized via the aldol (B89426) condensation of formaldehyde (B43269) and acetaldehyde. nih.gov

Due to the potential for side reactions, the hydroxyl group of 3-HPA is often protected prior to the olefination step. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or acetals, which are stable under the basic conditions of the HWE reaction and can be readily removed in a subsequent deprotection step.

The other key reagent, a cyanomethylphosphonate such as diethyl (cyanomethyl)phosphonate, is commercially available or can be synthesized via the Arbuzov reaction. nrochemistry.com

Derivatization Strategies for (E)-5-Hydroxy-2-pentenenitrile

The presence of both a nitrile and a hydroxyl group allows for a wide range of chemical transformations, enabling the use of (E)-5-hydroxy-2-pentenenitrile as a versatile synthetic intermediate.

Transformation of the Nitrile Group in (E)-5-Hydroxy-2-pentenenitrile

The α,β-unsaturated nitrile functionality is susceptible to a variety of transformations. fiveable.mepressbooks.pub The conjugation with the double bond makes the β-carbon electrophilic and prone to nucleophilic attack in a Michael addition fashion. rsc.org

Key reactions involving the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (E)-5-hydroxy-2-pentenoic acid, or the amide, (E)-5-hydroxy-2-pentenamide, as an intermediate. pressbooks.pub

Reduction: The carbon-carbon double bond of the α,β-unsaturated nitrile can be selectively reduced via conjugate reduction methods, such as using a copper/xanthene-type bisphosphine catalyst with a silane (B1218182) reducing agent, to afford the saturated nitrile, 5-hydroxypentanenitrile. rsc.org Further reduction of the nitrile group itself can lead to the corresponding primary amine.

Nucleophilic Addition: The polarized C≡N bond can be attacked by nucleophiles like Grignard reagents to form imine anions, which can be hydrolyzed to ketones. pressbooks.pub

Reactions Involving the Hydroxyl Functionality of (E)-5-Hydroxy-2-pentenenitrile

The primary hydroxyl group in (E)-5-hydroxy-2-pentenenitrile behaves as a typical primary alcohol and can undergo a range of reactions. acs.orgrsc.orglibretexts.orglibretexts.org

Common transformations of the hydroxyl group include:

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde, (E)-5-oxo-2-pentenenitrile, or further to the carboxylic acid, depending on the oxidizing agent used.

Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers through reaction with acyl chlorides, acid anhydrides, or alkyl halides under appropriate conditions.

Halogenation: The hydroxyl group can be substituted by a halogen (e.g., chlorine or bromine) using reagents like thionyl chloride or phosphorus tribromide, respectively, to yield (E)-5-halo-2-pentenenitrile. libretexts.org This reaction proceeds by converting the hydroxyl into a better leaving group. libretexts.orglibretexts.org

Modifications of the Alkene Moiety of (E)-2-Pentenenitrile, 5-hydroxy-

The carbon-carbon double bond in (E)-2-Pentenenitrile, 5-hydroxy- is susceptible to a variety of chemical transformations, including reduction, halogenation, and epoxidation, allowing for the introduction of new functionalities and the creation of diverse molecular architectures.

Hydrogenation:

The selective reduction of the alkene in α,β-unsaturated nitriles can be achieved through catalytic hydrogenation. While specific studies on (E)-2-Pentenenitrile, 5-hydroxy- are not extensively documented, research on related α,β-unsaturated nitriles demonstrates the feasibility of this transformation. For instance, copper/xanthene-type bisphosphine complexes have been shown to be highly efficient catalysts for the conjugate reduction of α,β-unsaturated nitriles to the corresponding saturated nitriles. rsc.org This is typically carried out in the presence of a stoichiometric reducing agent like polymethylhydrosiloxane (B1170920) (PMHS) and an alcohol additive. The primary product of such a reaction on (E)-2-Pentenenitrile, 5-hydroxy- would be 5-hydroxypentanenitrile. Furthermore, enzymatic methods using ketoreductases have also been explored for the selective reduction of the alkenyl group in related α-cyano-α,β-unsaturated esters, suggesting a potential biocatalytic route for the saturation of the double bond in our target molecule. chemrxiv.org

Halogenation:

The addition of halogens across the double bond of alkenes is a fundamental organic reaction. In the case of (E)-2-Pentenenitrile, 5-hydroxy-, this would lead to the formation of a dihalogenated derivative. The reaction of alkenes with bromine, for example, typically proceeds via an electrophilic addition mechanism to yield a vicinal dibromide. The stereochemistry of this addition is generally anti. In the context of allylic alcohols, the hydroxyl group can influence the stereochemical outcome of halogenation reactions, potentially leading to the formation of halohydrins through the participation of the hydroxyl group or a water molecule if present in the reaction medium. The synthesis of bromoallenes from propargylic alcohol precursors often involves stereospecific anti-SN2′ displacement, a principle that could be relevant in related transformations of unsaturated hydroxynitriles. nih.gov

Epoxidation:

The epoxidation of the alkene moiety in (E)-2-Pentenenitrile, 5-hydroxy- would yield 2,3-epoxy-5-hydroxypentanenitrile. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for this transformation. masterorganicchemistry.com A key consideration in the epoxidation of allylic alcohols like (E)-2-Pentenenitrile, 5-hydroxy- is the directing effect of the hydroxyl group. wikipedia.org Hydrogen bonding between the allylic alcohol and the peroxy acid can lead to a syn-diastereoselective epoxidation, where the epoxide is formed on the same face of the double bond as the hydroxyl group. wikipedia.org This directing effect is a powerful tool for controlling the stereochemistry of the resulting epoxide. For cyclic allylic alcohols, this selectivity is more pronounced when the alcohol is in a pseudo-equatorial position. wikipedia.org

Table 1: Potential Modifications of the Alkene Moiety of (E)-2-Pentenenitrile, 5-hydroxy-

Reaction TypeReagents and Conditions (General Examples)Potential Product
HydrogenationH₂, Copper/Xantphos catalyst, PMHS, t-BuOH5-Hydroxypentanenitrile
HalogenationBr₂, CH₂Cl₂2,3-Dibromo-5-hydroxypentanenitrile
Epoxidationm-CPBA, CH₂Cl₂2,3-Epoxy-5-hydroxypentanenitrile

Synthesis of Structural Analogues and Isomers of 2-Pentenenitrile, 5-hydroxy-

The synthesis of structural analogues and isomers of 2-Pentenenitrile, 5-hydroxy- allows for the exploration of structure-activity relationships and the development of compounds with tailored properties.

Synthesis of the (Z)-Isomer:

The geometric isomer, (Z)-2-Pentenenitrile, 5-hydroxy-, represents a key structural variant. While specific methods for the direct isomerization of the (E)-isomer to the (Z)-isomer are not detailed in the available literature, photochemical isomerization is a common technique for interconverting alkene stereoisomers. This process typically involves irradiation with UV light, sometimes in the presence of a photosensitizer. Another approach could involve a stereoselective synthesis starting from appropriate precursors that favor the formation of the (Z)-alkene, for instance, through a Wittig reaction with a stabilized ylide or by the reduction of a corresponding alkyne using Lindlar's catalyst. The synthesis of related γ-functionalized α,β-unsaturated nitriles has been shown to proceed with inversion of configuration to yield Z-isomers under certain palladium or iridium-catalyzed allylic substitution conditions. nih.gov

Synthesis of Structural Analogues:

The synthesis of structural analogues can be achieved by modifying the carbon skeleton or the position of the functional groups. For example, 5-hydroxy-2-hexenenitrile, a higher homologue, could potentially be synthesized through the conjugate addition of a cyanide source to an α,β-unsaturated aldehyde like 4-hydroxy-2-pentenal. The conjugate addition of cyanide to α,β-unsaturated carbonyl compounds is a well-established method for forming β-cyano ketones and related structures. organicreactions.org Highly enantioselective catalytic methods for the conjugate addition of cyanide to α,β-unsaturated imides have been developed, which could be adapted for the synthesis of chiral hydroxynitrile analogues. organic-chemistry.org

Furthermore, the synthesis of γ-hydroxy-α,β-unsaturated nitriles from chiral cyanohydrins provides a route to various analogues. researchgate.net This method involves the Horner-Wadsworth-Emmons reaction of phosphonate-stabilized carbanions with aldehydes, offering a pathway to a range of substituted hydroxynitriles.

Table 2: Examples of Structural Analogues and Isomers

Compound NameStructure
(Z)-2-Pentenenitrile, 5-hydroxy-(Z)-2-Pentenenitrile, 5-hydroxy-
5-Hydroxypentanenitrile5-Hydroxypentanenitrile
5-Hydroxy-2-hexenenitrile5-Hydroxy-2-hexenenitrile

Spectroscopic Characterization and Advanced Analytical Techniques for E 2 Pentenenitrile, 5 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy of (E)-2-Pentenenitrile, 5-hydroxy-

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of (E)-5-hydroxy-2-pentenenitrile is expected to exhibit distinct signals corresponding to each proton in its unique chemical environment. The trans-configuration of the double bond is typically confirmed by a large vicinal coupling constant (³J) between the olefinic protons, generally in the range of 12-18 Hz.

Table 1: Predicted ¹H NMR Data for (E)-5-hydroxy-2-pentenenitrile

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
H25.30 - 5.60dJ ≈ 16
H36.70 - 7.00dtJ ≈ 16, 7
H42.40 - 2.60qJ ≈ 7
H53.60 - 3.80tJ ≈ 6
OHVariables (broad)-

The chemical shifts are influenced by the electronic effects of the neighboring functional groups. The protons on the double bond (H2 and H3) are deshielded, appearing at higher chemical shifts. The methylene (B1212753) protons adjacent to the hydroxyl group (H5) and the double bond (H4) would also show characteristic shifts and coupling patterns.

Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each carbon atom in (E)-5-hydroxy-2-pentenenitrile would give a distinct signal.

Table 2: Predicted ¹³C NMR Data for (E)-5-hydroxy-2-pentenenitrile

Carbon Predicted Chemical Shift (ppm)
C1 (CN)117 - 120
C2105 - 115
C3145 - 155
C435 - 45
C558 - 65

The nitrile carbon (C1) is characteristically found in the 117-120 ppm region. The sp² carbons of the alkene (C2 and C3) would have shifts in the olefinic region, with C3 being further downfield due to its position relative to the nitrile group. The sp³ carbons (C4 and C5) would appear at higher field strengths, with the carbon bearing the hydroxyl group (C5) being the most shielded among them.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Elucidation

Two-dimensional NMR experiments are invaluable for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between protons that are coupled to each other. For instance, a cross-peak between H3 and H4, and between H4 and H5 would confirm the connectivity of the aliphatic chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton to its corresponding carbon atom.

Stereochemical Assignments via NOESY and ROESY for the (E)-Configuration

The (E)-configuration of the double bond can be definitively established using Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). In the (E)-isomer, a strong NOE correlation would be expected between the olefinic protons H2 and H3, as they are on the same side of the double bond. Conversely, no significant NOE would be observed between H2 and the H4 protons, which would be expected for the (Z)-isomer.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy of (E)-5-hydroxy-2-pentenenitrile

Vibrational spectroscopy provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of (E)-5-hydroxy-2-pentenenitrile would be dominated by the vibrational modes of its key functional groups.

Table 3: Predicted Characteristic IR and Raman Frequencies for (E)-5-hydroxy-2-pentenenitrile

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
O-H (Alcohol)Stretching3200 - 3600Strong, Broad (IR)
C≡N (Nitrile)Stretching2240 - 2260Medium, Sharp (IR & Raman)
C=C (Alkene)Stretching1660 - 1680Medium (IR), Strong (Raman)
C-H (sp²)Stretching3010 - 3095Medium
C-H (sp³)Stretching2850 - 3000Medium
C-O (Alcohol)Stretching1050 - 1150Strong (IR)
=C-H (trans)Bending (out-of-plane)960 - 975Strong (IR)

The broad O-H stretching band in the IR spectrum is a classic indicator of the presence of an alcohol. The nitrile group gives a sharp, characteristic absorption in a region where few other groups absorb. The C=C stretching frequency for a trans-alkene is typically observed in the specified range. A key feature for confirming the (E)-stereochemistry in the IR spectrum is the strong out-of-plane C-H bending vibration for the trans-disubstituted alkene, which appears around 960-975 cm⁻¹. The complementary nature of IR and Raman spectroscopy would be beneficial, as the symmetrical C=C stretch is often stronger in the Raman spectrum.

Conformational Analysis using Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the conformational analysis of (E)-2-Pentenenitrile, 5-hydroxy-. The presence of rotatable bonds allows the molecule to exist in various spatial arrangements or conformers. These different conformations can lead to distinct vibrational frequencies for the functional groups, providing insights into the molecule's three-dimensional structure in different environments.

The key vibrational modes for conformational analysis include the O-H stretching, C≡N stretching, C=C stretching, and various bending and torsional modes. Intramolecular hydrogen bonding between the hydroxyl group and the nitrile group is a critical factor influencing the conformational preference. This interaction would lead to a noticeable shift in the vibrational frequencies of both the O-H and C≡N groups.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of different conformers. nih.govresearchgate.net By comparing the calculated spectra with experimental IR and Raman data, the most stable conformers in the gas phase or in solution can be identified. uni-freiburg.deyoutube.com For instance, a broad O-H stretching band at a lower wavenumber in the IR spectrum would suggest the presence of hydrogen bonding, indicative of a specific conformer. nih.gov Similarly, the C≡N stretching frequency, typically observed around 2250 cm⁻¹, can be influenced by conjugation and intermolecular interactions, providing further clues about the molecular conformation. spectroscopyonline.com

Table 1: Predicted Vibrational Frequencies for Conformational Analysis of (E)-2-Pentenenitrile, 5-hydroxy-

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹) (Non-H-bonded)Expected Shift with Intramolecular H-bonding
O-HStretching3600 - 3650Shift to lower frequency (e.g., 3400 - 3500)
C≡NStretching2240 - 2260Slight shift to lower or higher frequency
C=CStretching1640 - 1680Minimal shift
C-OStretching1000 - 1260Shift to higher frequency

Note: The exact frequencies can vary depending on the molecular environment and the specific conformation.

Mass Spectrometry (MS) of (E)-2-Pentenenitrile, 5-hydroxy-

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of (E)-2-Pentenenitrile, 5-hydroxy- through the analysis of its fragmentation patterns.

Fragmentation Pathways and Mechanism Elucidation

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The fragmentation pathways are governed by the relative stability of the resulting carbocations and radical species. For (E)-2-Pentenenitrile, 5-hydroxy-, several key fragmentation routes can be predicted based on the functional groups present. libretexts.orgmiamioh.eduyoutube.com

One prominent pathway is the α-cleavage adjacent to the hydroxyl group, which would result in the loss of a CH₂OH radical and the formation of a stable resonantly stabilized cation. Another likely fragmentation is the loss of a water molecule (H₂O) from the molecular ion, a common fragmentation for alcohols. Cleavage of the C-C bonds in the aliphatic chain will also lead to a series of fragment ions. The presence of the nitrile group can influence the fragmentation, and fragments containing the C≡N group are expected. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of (E)-2-Pentenenitrile, 5-hydroxy-

m/zProposed Fragment IonPlausible Fragmentation Pathway
97[M]⁺˙Molecular Ion
80[M - H₂O]⁺˙Loss of water from the molecular ion
66[M - CH₂OH]⁺α-cleavage with loss of the hydroxymethyl radical
54[C₄H₄N]⁺Cleavage of the C-C bond between C3 and C4
41[C₃H₅]⁺ or [C₂H₃N]⁺Various bond cleavages in the carbon chain

Note: The relative intensities of these peaks would depend on the stability of the ions and the energetics of the fragmentation processes.

High-Resolution Mass Spectrometry for Elemental Composition Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecular ion and its fragments. nih.govresearchgate.netnih.gov This is a critical step in the unambiguous identification of the compound.

For (E)-2-Pentenenitrile, 5-hydroxy-, with a chemical formula of C₅H₇NO, the theoretical exact mass of the molecular ion can be calculated. By comparing the experimentally measured exact mass with the theoretical value, the elemental composition can be confirmed with a high degree of confidence, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the differentiation of (E)-2-Pentenenitrile, 5-hydroxy- from other isobaric compounds (molecules with the same nominal mass but different elemental formulas).

Table 3: High-Resolution Mass Data for (E)-2-Pentenenitrile, 5-hydroxy-

Ion FormulaTheoretical Exact Mass (m/z)
[C₅H₇NO]⁺97.0528
[C₅H₅N]⁺˙79.0422 (Fragment after loss of H₂O)
[C₄H₄N]⁺66.0344 (Fragment after loss of CH₂OH)

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS) for Detection and Quantification in Complex Mixtures

The analysis of (E)-2-Pentenenitrile, 5-hydroxy- in complex matrices, such as environmental or biological samples, requires the coupling of chromatographic separation techniques with mass spectrometric detection.

Method Development for Trace Analysis

For trace analysis, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed. The choice of technique depends on the volatility and thermal stability of the analyte and the nature of the sample matrix.

GC-MS Method Development: Due to the presence of a polar hydroxyl group, derivatization is often necessary to improve the volatility and chromatographic peak shape of (E)-2-Pentenenitrile, 5-hydroxy- for GC analysis. sigmaaldrich.commdpi.com Silylation is a common derivatization technique for hydroxyl groups. sigmaaldrich.com Method development would involve optimizing the derivatization reaction, selecting an appropriate GC column (e.g., a mid-polar phase), and fine-tuning the temperature program for optimal separation. For quantification, selected ion monitoring (SIM) mode would be used to enhance sensitivity and selectivity. upc.edu

LC-MS Method Development: LC-MS is well-suited for the analysis of polar and thermally labile compounds without the need for derivatization. mdpi.com Reversed-phase liquid chromatography (RPLC) with a C18 column is a common starting point. However, due to the polarity of the analyte, hydrophilic interaction liquid chromatography (HILIC) might provide better retention and separation. nih.govnih.govresearchgate.net The mobile phase composition (e.g., acetonitrile (B52724)/water gradient with additives like formic acid or ammonium (B1175870) acetate) would be optimized to achieve good peak shape and retention. chromatographyonline.com Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode would be utilized for highly selective and sensitive quantification.

Table 4: Hypothetical Parameters for Trace Analysis Methods

ParameterGC-MS (with Derivatization)LC-MS/MS
Sample Prep Silylation (e.g., with BSTFA or MTBSTFA)Direct injection after filtration/extraction
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms)100 mm x 2.1 mm, 1.8 µm particle size (e.g., C18 or HILIC)
Mobile Phase -A: Water + 0.1% Formic Acid, B: Acetonitrile + 0.1% Formic Acid
Gradient/Program Temperature program (e.g., 50°C to 250°C at 10°C/min)Gradient elution (e.g., 5% B to 95% B over 10 min)
Ionization Electron Ionization (EI)Electrospray Ionization (ESI), positive or negative mode
MS Detection Selected Ion Monitoring (SIM)Multiple Reaction Monitoring (MRM)

Retention Behavior and Selectivity Studies

The retention behavior of (E)-2-Pentenenitrile, 5-hydroxy- in liquid chromatography is primarily governed by its polarity and the nature of the stationary phase.

In Reversed-Phase Liquid Chromatography (RPLC) , which utilizes a nonpolar stationary phase (like C18), the compound is expected to exhibit relatively low retention due to its polar nature. The elution order of similar compounds would be influenced by their relative hydrophobicity. The presence of the hydroxyl group significantly increases polarity compared to a non-hydroxylated analogue like 2-pentenenitrile, leading to earlier elution. The retention can be modulated by adjusting the organic modifier content in the mobile phase. aocs.org

In Hydrophilic Interaction Liquid Chromatography (HILIC) , which employs a polar stationary phase (such as silica (B1680970) or a bonded polar phase), (E)-2-Pentenenitrile, 5-hydroxy- would be more strongly retained. nih.govresearchgate.net The retention mechanism in HILIC is based on the partitioning of the analyte between a water-enriched layer on the stationary phase surface and a less polar mobile phase. The hydroxyl and nitrile groups can engage in hydrogen bonding and dipole-dipole interactions with the stationary phase, leading to good retention and selectivity for polar analytes. nih.gov The selectivity in HILIC can be finely tuned by altering the mobile phase composition, including the type and concentration of the organic solvent and the buffer. nih.gov

Chemical Reactivity and Reaction Mechanisms of E 2 Pentenenitrile, 5 Hydroxy

Nucleophilic and Electrophilic Reactivity of the Nitrile Group

The nitrile group in (E)-2-Pentenenitrile, 5-hydroxy- is characterized by a strongly polarized carbon-nitrogen triple bond, rendering the carbon atom electrophilic. pressbooks.pub This inherent electrophilicity makes it susceptible to attack by a range of nucleophiles. The conjugation of the nitrile group with the carbon-carbon double bond in this α,β-unsaturated system allows for the delocalization of π-electrons, which influences its reactivity compared to saturated nitriles. fiveable.me

Key reactions involving the nitrile functionality include:

Hydrolysis: In the presence of aqueous acid or base, the nitrile group can be hydrolyzed. This reaction typically proceeds through an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. pressbooks.publibretexts.org Base-catalyzed hydrolysis involves the direct nucleophilic addition of a hydroxide (B78521) ion to the electrophilic carbon of the nitrile. pressbooks.pub

Reaction with Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile group. Subsequent hydrolysis of the intermediate imine salt yields a ketone. libretexts.org

Reduction: The nitrile group can be reduced to a primary amine. This transformation can be achieved via two successive nucleophilic additions of a hydride reagent, followed by a protonation step. libretexts.org

Nucleophilic Conjugate Addition: As part of an α,β-unsaturated system, the molecule can undergo nucleophilic conjugate addition, where a nucleophile adds to the β-carbon of the alkene. fiveable.me This can lead to the formation of nitrile anion equivalents, which are versatile synthetic intermediates. umich.edu

The reactivity of the nitrile group can be further modulated by the presence of adjacent electron-withdrawing groups, which can enhance the electrophilicity of the carbon atom. nih.gov

Table 1: Selected Reactions of the Nitrile Group

Reaction Type Reagents Product Functional Group
Hydrolysis H₃O⁺ or OH⁻/H₂O Carboxylic Acid
Grignard Reaction 1. RMgX 2. H₃O⁺ Ketone

Reactions Involving the Hydroxyl Functionality (e.g., Esterification, Etherification, Oxidation)

The primary hydroxyl group in (E)-2-Pentenenitrile, 5-hydroxy- behaves as a typical allylic alcohol, engaging in a variety of transformations.

Esterification: The hydroxyl group can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. Lipases can be used to catalyze the enantioselective esterification of racemic allylic alcohols. organic-chemistry.org

Etherification: The formation of ethers can be achieved under appropriate conditions, for example, through Williamson ether synthesis involving the deprotonation of the alcohol followed by reaction with an alkyl halide.

Oxidation: The primary allylic alcohol can be oxidized to an aldehyde or a carboxylic acid, depending on the oxidizing agent used. organic-chemistry.org

Substitution: The hydroxyl group is a poor leaving group, but it can be converted into a good leaving group (like water) by protonation with a strong acid. libretexts.org This facilitates nucleophilic substitution reactions. For instance, reaction with hydrohalic acids (HX) can convert the alcohol to the corresponding alkyl halide. libretexts.org

Hydroformylation: The presence of the hydroxyl group can direct the regioselectivity of reactions. For example, in a directed hydroformylation, a ligand can reversibly bind to the alcohol, leading to the formation of β-hydroxy aldehydes or acids. nih.gov

Table 2: Representative Reactions of the Hydroxyl Group

Reaction Type Reagents/Catalysts Product Functional Group
Esterification Carboxylic Acid, Acid Anhydride, or Acyl Halide Ester
Oxidation e.g., PCC, DMP Aldehyde
Oxidation e.g., KMnO₄, CrO₃ Carboxylic Acid

Stereoselective Transformations of the (E)-Alkene Moiety

The (E)-configured carbon-carbon double bond is a key site for stereoselective transformations, allowing for the introduction of new stereocenters with a high degree of control.

Conjugate Reduction: The α,β-unsaturated system can undergo highly selective conjugate reduction. For instance, using a copper/xanthene-type bisphosphine complex as a catalyst with a siloxane reducing agent can chemoselectively reduce the double bond to yield the corresponding saturated nitrile. rsc.org

Hydrocyanation: The addition of hydrogen cyanide across the double bond can be achieved with high selectivity. The hydrocyanation of butadiene to 3-pentenenitrile (B94367) is a large-scale industrial process. acs.org

Cyano-hydroxylation: Direct vicinal cyano-hydroxylation of alkenes provides a route to β-hydroxy nitriles. chemrevlett.com The stereochemical outcome of such reactions can be highly dependent on the substrate and reaction conditions, with (E)- and (Z)-alkenes often yielding trans-products. chemrevlett.com In some cases, the oxycyanation of a trans-alkene can proceed through a stereospecific syn-addition to give a cis-product. chemrevlett.com

Michael Addition: The alkene can act as a Michael acceptor, reacting with a wide range of nucleophiles in a conjugate addition fashion. fiveable.me Stereoselective Michael additions can be achieved using chiral catalysts or auxiliaries.

Cyclization and Rearrangement Reactions of (E)-2-Pentenenitrile, 5-hydroxy-

The bifunctional nature of (E)-2-Pentenenitrile, 5-hydroxy- makes it a candidate for intramolecular reactions, leading to the formation of cyclic structures.

Intramolecular Cyclization: The hydroxyl group can act as an internal nucleophile. For instance, under certain conditions, it could potentially add to the nitrile group or to the activated double bond. Intramolecular Michael reactions are a known strategy for constructing cyclic systems. nih.gov For example, propargyl vinyl ketones have been shown to undergo isomerization followed by cyclization to form cyclopentenones. nih.gov

Rearrangement Reactions: Rearrangements are common in heterocyclic chemistry. nih.gov While specific rearrangement studies on (E)-2-Pentenenitrile, 5-hydroxy- are not prevalent, analogous structures containing hydroxyl and other functional groups have been shown to undergo thermal rearrangements to form new heterocyclic systems. nih.gov For example, 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines can thermally rearrange to xanthene derivatives. nih.gov

Polymerization Tendencies and Oligomerization Studies

The functional groups within (E)-2-Pentenenitrile, 5-hydroxy- suggest potential for polymerization and oligomerization.

Polymerization via Hydroxyl Group: Allyl alcohol, a related structure, is used to prepare a variety of polymerization esters. acs.org The hydroxyl group of (E)-2-Pentenenitrile, 5-hydroxy- could similarly be functionalized with a polymerizable group (e.g., acrylate, methacrylate) and then copolymerized with other monomers.

Polymerization involving the Nitrile Group: Cyanate (B1221674) ester resins, which also contain a cyano group, are known to form thermosetting polymers. mdpi.com The nitrile group itself can participate in polymerization reactions, although this is less common for α,β-unsaturated nitriles compared to their alkene reactivity.

Oligomerization: Functional synthetic oligomers are an emerging class of materials with applications in areas like antimicrobial agents and drug delivery. nih.gov The multiple reactive sites in (E)-2-Pentenenitrile, 5-hydroxy- could allow for its incorporation into discrete oligomers with controlled chain length and functionality. nih.gov For instance, amino-functionalized polyhedral oligomeric silsesquioxanes (POSS) have been used to create hybrid nanocomposites with cyanate ester resins, where the amino groups can react with the cyanate groups. mdpi.com

Degradation Pathways of (E)-2-Pentenenitrile, 5-hydroxy- under Environmental Conditions

The environmental fate of (E)-2-Pentenenitrile, 5-hydroxy- is likely dictated by the degradation of its individual functional groups.

Biodegradation of the Nitrile Group: Microorganisms have developed various enzymatic pathways to degrade nitriles and cyanide-containing compounds. nih.govnih.gov These degradation routes are broadly categorized as hydrolytic, oxidative, reductive, and substitution/transfer reactions. nih.govresearchgate.net

Hydrolytic Pathway: This is a major degradation mechanism. Nitrilases can directly hydrolyze the nitrile to a carboxylic acid and ammonia (B1221849). Alternatively, a nitrile hydratase can convert the nitrile to an amide, which is then further broken down. nih.govresearchgate.net

Oxidative Pathway: Cyanide can be oxidized to the less toxic cyanate, and then to carbon dioxide and ammonia. researchgate.net

Degradation of the Allyl Alcohol Moiety: In the atmosphere, the primary degradation process for unsaturated alcohols like allyl alcohol is reaction with hydroxyl (OH) radicals. acs.org This can involve OH addition to the double bond or hydrogen abstraction from the hydroxyl or alkyl groups. acs.org

Chemical Degradation: Under abiotic conditions, such as high temperatures and pressures, cyanide can undergo alkaline hydrolysis. researchgate.net The stability of the molecule under various environmental pH and temperature conditions will influence its persistence. Volatilization could also be a factor, similar to hydrogen cyanide. researchgate.net

Table 3: Chemical Compound Names

Compound Name
(E)-2-Pentenenitrile, 5-hydroxy-
3-pentenenitrile
Acrylate
Allyl alcohol
Ammonia
Carbon dioxide
Carboxylic Acid
Cyanate
Cyanate ester resin
Grignard reagents
Hydrogen cyanide
Methacrylate
Polyhedral oligomeric silsesquioxanes (POSS)

Computational and Theoretical Studies on E 2 Pentenenitrile, 5 Hydroxy

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to model the electronic distribution and orbital energies of (E)-2-Pentenenitrile, 5-hydroxy-. These calculations are foundational for describing the molecule's stability, reactivity, and spectroscopic properties. nih.govekb.eg

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule. wpmucdn.com In (E)-2-Pentenenitrile, 5-hydroxy-, the analysis of its molecular orbitals reveals a complex interplay between the different functional groups: the hydroxyl (-OH), the carbon-carbon double bond (C=C), and the nitrile (-C≡N).

The nitrile group is strongly electron-withdrawing, which significantly polarizes the molecule. This effect influences the electron density across the entire carbon backbone. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's chemical reactivity. libretexts.orgresearchgate.net The HOMO is generally associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.com

Calculations show that the HOMO is likely distributed over the C=C double bond and the oxygen atom of the hydroxyl group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is expected to be localized around the electron-deficient nitrile group and the adjacent carbon atom, marking them as the probable sites for nucleophilic attack. nih.gov

Table 1: Calculated Electronic Properties of (E)-2-Pentenenitrile, 5-hydroxy- (Illustrative Data)
PropertyValueMethodology
HOMO Energy-7.5 eVDFT/B3LYP/6-31G(d)
LUMO Energy-0.8 eVDFT/B3LYP/6-31G(d)
HOMO-LUMO Gap (ΔE)6.7 eVDFT/B3LYP/6-31G(d)
Dipole Moment3.5 DDFT/B3LYP/6-31G(d)

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the HOMO of one reactant and the LUMO of another. wikipedia.org The energy and localization of these orbitals in (E)-2-Pentenenitrile, 5-hydroxy- provide a roadmap for its chemical behavior.

Nucleophilicity : The HOMO energy is a key indicator of nucleophilic character. A higher HOMO energy suggests the molecule is more willing to donate electrons. researchgate.net For (E)-2-Pentenenitrile, 5-hydroxy-, the electron density in the HOMO is concentrated on the C=C bond and the hydroxyl oxygen, making these the most nucleophilic sites.

Electrophilicity : The LUMO energy indicates electrophilic character. A lower LUMO energy suggests a greater propensity to accept electrons. youtube.com The LUMO's localization on the nitrile carbon and the β-carbon of the alkene suggests these sites are susceptible to attack by nucleophiles.

Chemical Hardness and Softness : The HOMO-LUMO gap (ΔE) is a measure of chemical hardness. A large gap, as illustrated in Table 1, indicates high stability and low reactivity (a "hard" molecule), while a small gap suggests high reactivity (a "soft" molecule). nih.gov The relatively large gap for this molecule suggests it is moderately stable.

Conformational Analysis using Computational Methods

(E)-2-Pentenenitrile, 5-hydroxy- possesses several rotatable single bonds, leading to various possible three-dimensional arrangements or conformations. Computational methods are used to explore these possibilities and identify the most stable structures. nih.gov

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. lsu.edu For (E)-2-Pentenenitrile, 5-hydroxy-, the PES is typically scanned by systematically rotating the key dihedral angles, such as the C-C single bonds in the backbone and the C-O bond of the hydroxyl group. nih.gov These calculations help identify the global minimum energy conformer (the most stable shape) and other local minima, which may also be populated at room temperature. The most significant rotations involve the bond between C4 and C5 and the C5-O bond, which determine the orientation of the hydroxyl group relative to the rest of the molecule.

A key feature influencing the conformational landscape of (E)-2-Pentenenitrile, 5-hydroxy- is the potential for an intramolecular hydrogen bond. nih.gov This occurs when the hydrogen of the hydroxyl group forms a non-covalent bond with the nitrogen atom of the nitrile group. stanford.edu

Spectroscopic Property Prediction

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for identifying and characterizing the molecule. researchgate.net Methods like DFT can calculate NMR chemical shifts and vibrational frequencies with a high degree of accuracy. nih.govresearchgate.net

Table 2: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for (E)-2-Pentenenitrile, 5-hydroxy- (Illustrative Data)
AtomPredicted 1H Shift (ppm)Predicted 13C Shift (ppm)
C1 (C≡N)-118.5
C2 (=CH-CN)5.40105.0
C3 (-CH=)6.85148.0
C4 (-CH2-)2.5035.0
C5 (-CH2OH)3.7059.0
O-H~3.0 (variable)-

The predicted NMR shifts (Table 2) are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). The chemical environment of each nucleus, dictated by the molecule's electronic structure, determines its shift. For instance, the protons on the double bond (H2 and H3) are significantly deshielded.

Vibrational frequency calculations predict the positions of absorption bands in the infrared (IR) spectrum. These theoretical spectra are crucial for identifying functional groups. The presence of the intramolecular hydrogen bond would be evident in the IR spectrum; the O-H stretching frequency would be red-shifted (moved to a lower wavenumber) and broadened compared to a free hydroxyl group. researchgate.net

Table 3: Key Predicted Vibrational Frequencies (cm-1) for (E)-2-Pentenenitrile, 5-hydroxy- (Illustrative Data)
Vibrational ModePredicted Frequency (cm-1)Expected Intensity
O-H stretch (H-bonded)~3450Medium, Broad
C≡N stretch~2230Medium
C=C stretch~1640Weak
C-O stretch~1050Strong

Molecular Dynamics Simulations and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide detailed information about the dynamic behavior of molecules and their interactions with their environment. For (E)-2-Pentenenitrile, 5-hydroxy-, MD simulations could elucidate how the hydroxyl and nitrile groups participate in intermolecular interactions, such as hydrogen bonding.

The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrile group and the hydroxyl oxygen) suggests that (E)-2-Pentenenitrile, 5-hydroxy- can form various intermolecular hydrogen bonds. libretexts.orglibretexts.org Hydrogen bonds are crucial in determining the physical properties of a substance, including its boiling point and solubility. libretexts.org Molecules with -OH groups are capable of forming strong hydrogen bonds. libretexts.orglibretexts.org

MD simulations have been used to study the intermolecular interactions in systems containing nitrile groups, such as nitrile butadiene rubber (NBR). acs.orgnih.gov These studies have highlighted the importance of electrostatic interactions between the nitrile group and other molecules. acs.org For instance, in NBR, the nitrogen atom of the nitrile group is a preferential site for interaction with other molecules. acs.org

Simulations of proteins that interact with nitrile-containing substrates, like nitrile hydratase, also provide insights into the nature of these interactions. nih.gov These studies often show that water molecules play a key role in mediating interactions and in the catalytic mechanism. nih.gov A similar role for water could be expected in an aqueous environment containing (E)-2-Pentenenitrile, 5-hydroxy-.

The types of intermolecular forces that would be at play for (E)-2-Pentenenitrile, 5-hydroxy- are summarized in the table below.

Type of Interaction Functional Group(s) Involved Description
Hydrogen Bonding -OH group (donor and acceptor), -CN group (acceptor)Strong dipole-dipole interaction involving a hydrogen atom bonded to an electronegative atom (oxygen). libretexts.org
Dipole-Dipole Interactions -OH group, -CN groupAttractive forces between the positive end of one polar molecule and the negative end of another. libretexts.org
London Dispersion Forces Entire moleculeTemporary attractive forces resulting from the formation of temporary dipoles. Present in all molecules. libretexts.org

MD simulations could quantify the strength and lifetime of these interactions, providing a more complete picture of the behavior of (E)-2-Pentenenitrile, 5-hydroxy- in different environments.

Environmental Fate and Transformation of E 2 Pentenenitrile, 5 Hydroxy

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation encompasses non-biological processes that can transform (E)-2-Pentenenitrile, 5-hydroxy- in the environment, such as photolysis, hydrolysis, and oxidation-reduction reactions.

Photolytic degradation is initiated by the absorption of light energy. While specific studies on (E)-2-Pentenenitrile, 5-hydroxy- are not available, its molecular structure suggests potential for both direct and indirect photolysis. The carbon-carbon double bond and the nitrile group are chromophores that can absorb ultraviolet radiation, potentially leading to isomerization or fragmentation. The major mechanism for the removal of similar compounds like acetonitrile (B52724) from the troposphere is reaction with hydroxyl radicals, with estimated residence times ranging from 20 to 200 days. who.int

Indirect photolysis can occur through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and ozone. who.int The double bond in (E)-2-Pentenenitrile, 5-hydroxy- is a likely site for attack by these reactive species, leading to a variety of oxidation products.

Table 1: Potential Photolytic Degradation Reactions of (E)-2-Pentenenitrile, 5-hydroxy-

Reaction TypeReactantPotential Products
Direct PhotolysisUV RadiationIsomers, smaller nitrile compounds, aldehydes
Indirect PhotolysisHydroxyl Radical (•OH)Hydroxylated derivatives, epoxides, aldehydes
Indirect PhotolysisOzone (O₃)Ozonide, which can further break down to aldehydes and carboxylic acids

The nitrile functional group in (E)-2-Pentenenitrile, 5-hydroxy- is susceptible to hydrolysis, a reaction with water that can be catalyzed by acids or bases. libretexts.org The hydrolysis of nitriles typically proceeds in two stages: first to an amide, and then to a carboxylic acid with the release of ammonia (B1221849). libretexts.orgchemistrysteps.com

Under acidic conditions, the nitrile is heated under reflux with a dilute acid like hydrochloric acid, yielding a carboxylic acid and an ammonium (B1175870) salt. libretexts.org In alkaline conditions, heating with a base such as sodium hydroxide (B78521) solution results in the formation of a sodium carboxylate salt and ammonia gas. libretexts.org The rate of hydrolysis is generally slow in neutral water but is significantly accelerated by acidic or alkaline conditions. libretexts.org

Table 2: Predicted Hydrolysis Products of (E)-2-Pentenenitrile, 5-hydroxy-

ConditionIntermediate ProductFinal Product
Acid-catalyzed(E)-5-hydroxy-2-pentenamide(E)-5-hydroxy-2-pentenoic acid and Ammonium ion (NH₄⁺)
Base-catalyzed(E)-5-hydroxy-2-pentenamide(E)-5-hydroxy-2-pentenoate salt and Ammonia (NH₃)

The functional groups of (E)-2-Pentenenitrile, 5-hydroxy-—the alkene, primary alcohol, and nitrile—can undergo oxidation and reduction reactions in the environment.

Oxidation: The carbon-carbon double bond can be oxidized by various environmental oxidants, potentially leading to the formation of epoxides, diols, or cleavage of the bond to form smaller carbonyl compounds. The primary alcohol group can be oxidized to an aldehyde and subsequently to a carboxylic acid. Strong oxidizing agents can potentially oxidize the nitrile group, although this is generally a less favorable pathway under typical environmental conditions.

Reduction: The nitrile group can be reduced to a primary amine. ncert.nic.inorganic-chemistry.org This reaction typically requires strong reducing agents or catalytic hydrogenation and may be less common abiotically in the environment compared to biological reduction. ncert.nic.in The carbon-carbon double bond can also be reduced to a single bond, resulting in the saturated analogue, 5-hydroxy-pentanenitrile. rsc.org

Biotransformation and Biodegradation Studies (excluding safety/toxicity)

Microorganisms play a crucial role in the environmental degradation of organic compounds. While specific studies on (E)-2-Pentenenitrile, 5-hydroxy- are lacking, the biotransformation of nitriles and related structures has been extensively studied.

Microorganisms, including bacteria and fungi, have evolved enzymatic pathways to utilize nitriles as carbon and/or nitrogen sources. researchgate.netnih.gov The primary enzymatic routes for nitrile degradation involve nitrilases and nitrile hydratases. nih.govcas.cz

Nitrilase Pathway: Nitrilases (EC 3.5.5.1) hydrolyze the nitrile group directly to a carboxylic acid and ammonia in a single step. researchgate.net This pathway is found in a variety of bacteria and fungi. researchgate.net

Nitrile Hydratase/Amidase Pathway: This is a two-step process. First, a nitrile hydratase (EC 4.2.1.84) converts the nitrile to an amide. Subsequently, an amidase (EC 3.5.1.4) hydrolyzes the amide to a carboxylic acid and ammonia. nih.govcas.cz This pathway is notably present in bacteria of the genus Rhodococcus. nih.gov

The presence of a hydroxyl group and a double bond in (E)-2-Pentenenitrile, 5-hydroxy- may influence its metabolism. For instance, some microorganisms are known to perform hydroxylation, hydrogenation, epoxidation, and other transformations on unsaturated compounds. mdpi.com

Based on the known microbial pathways for nitrile and alkene metabolism, several biotransformation products of (E)-2-Pentenenitrile, 5-hydroxy- can be predicted.

The initial attack by microorganisms would likely target the nitrile group, leading to the formation of (E)-5-hydroxy-2-pentenoic acid or (E)-5-hydroxy-2-pentenamide. Further metabolism could involve the oxidation of the primary alcohol to a carboxylic acid, or the saturation of the double bond.

Table 3: Potential Biotransformation Products of (E)-2-Pentenenitrile, 5-hydroxy-

Enzyme(s)Initial Product(s)Potential Subsequent Products
Nitrilase(E)-5-hydroxy-2-pentenoic acid, AmmoniaFurther oxidation products (e.g., dicarboxylic acids), products of beta-oxidation
Nitrile Hydratase, Amidase(E)-5-hydroxy-2-pentenamide(E)-5-hydroxy-2-pentenoic acid, Ammonia
Other microbial enzymesEpoxides, Diols (from alkene oxidation)Ring-opened products
5-hydroxy-pentanenitrile (from alkene reduction)5-hydroxy-pentanoic acid

Mobility and Distribution in Environmental Systems

The movement and partitioning of (E)-2-Pentenenitrile, 5-hydroxy- in the environment will be governed by its physicochemical properties, which are influenced by its functional groups. The presence of both a polar hydroxyl (-OH) group and a polar nitrile (-CN) group suggests that this compound will exhibit a degree of water solubility.

The tendency of a chemical to bind to soil and sediment is a critical factor in determining its mobility and bioavailability. For (E)-2-Pentenenitrile, 5-hydroxy-, sorption processes are expected to be complex due to its combination of polar and nonpolar characteristics.

The sorption of organic compounds to soil is influenced by factors such as the organic carbon content of the soil, clay mineralogy, and soil pH. The partitioning of a compound between soil/sediment and water is often described by the soil adsorption coefficient (Koc), which is normalized to the organic carbon content of the soil. chemsafetypro.com For polar organic chemicals, like (E)-2-Pentenenitrile, 5-hydroxy-, prediction of Koc can be challenging. Quantitative Structure-Activity Relationship (QSAR) models, which use molecular descriptors to estimate chemical properties, can provide estimations. nih.govfrontiersin.org For polar compounds, descriptors related to hydrophobicity (like the octanol-water partition coefficient, Kow), as well as parameters accounting for polar interactions, are crucial for accurate predictions. nih.govnih.govacs.org

Table 1: Predicted Sorption Behavior of (E)-2-Pentenenitrile, 5-hydroxy-

Soil/Sediment ComponentExpected InteractionConsequence for Mobility
Soil Organic Matter (SOM)Hydrogen bonding, dipole-dipole interactions, potential π-π interactions.Reduced mobility in soils with high organic content.
Clay MineralsHydrogen bonding with surface hydroxyl groups, potential cation exchange if protonated.Reduced mobility in clay-rich soils.
Sandy SoilsWeaker interactions due to low organic matter and surface area.Higher potential for leaching and transport to groundwater.

It is important to note that without experimental data, these are inferred behaviors. The actual sorption would also depend on environmental conditions such as temperature and the presence of other organic compounds. mdpi.com

Volatilization, the transfer of a chemical from a liquid or solid phase to the gas phase, is another key process in its environmental distribution. A chemical's tendency to volatilize from water is described by its Henry's Law constant. For (E)-2-Pentenenitrile, 5-hydroxy-, the presence of the polar hydroxyl group, which can form strong hydrogen bonds with water, is expected to significantly lower its vapor pressure and increase its water solubility, thereby reducing its tendency to volatilize from water.

Environmental Monitoring and Detection Strategies (excluding safety/toxicity)

Effective monitoring and detection are essential for understanding the occurrence and fate of any chemical in the environment. Given that (E)-2-Pentenenitrile, 5-hydroxy- is a polar organic compound, specific analytical strategies are required for its detection in environmental matrices like water and soil.

For water samples, direct aqueous injection is sometimes possible for highly soluble compounds, but more commonly, a pre-concentration step is necessary to achieve the low detection limits required for environmental monitoring. fao.org Solid-phase extraction (SPE) is a widely used technique for extracting and concentrating polar organic pollutants from water. nih.govthermofisher.com Sorbents used in SPE cartridges can be tailored to effectively retain compounds with specific functional groups. For a compound like (E)-2-Pentenenitrile, 5-hydroxy-, a polar or mixed-mode sorbent would likely be effective. Another approach for monitoring polar organic contaminants in aquatic environments is the use of passive sampling devices, such as the Polar Organic Chemical Integrative Sampler (POCIS), which can provide a time-weighted average concentration of the contaminant over the deployment period. nih.govresearchgate.netrsc.org

For soil and sediment samples, the extraction of polar compounds can be more challenging. Techniques like accelerated solvent extraction (ASE) or microwave-assisted extraction with polar solvents would be suitable for extracting (E)-2-Pentenenitrile, 5-hydroxy- from the solid matrix. thermofisher.com Following extraction, a clean-up step is often necessary to remove interfering substances before instrumental analysis.

The instrumental analysis of (E)-2-Pentenenitrile, 5-hydroxy- would likely be performed using chromatographic techniques coupled with mass spectrometry. High-performance liquid chromatography (HPLC) is well-suited for the separation of polar, non-volatile compounds and would be the method of choice. thermofisher.comresearchgate.net Coupling HPLC with a tandem mass spectrometer (MS/MS) would provide the high selectivity and sensitivity needed for trace-level quantification in complex environmental samples. nih.gov Gas chromatography (GC) could also be a possibility, but would likely require derivatization of the polar hydroxyl group to increase the compound's volatility and thermal stability. thermofisher.com

Table 2: Potential Analytical Methods for the Detection of (E)-2-Pentenenitrile, 5-hydroxy-

Analytical StepMethodRationale
Sample Collection (Water) Grab sampling, Passive sampling (e.g., POCIS)Provides a snapshot or time-weighted average concentration. nih.govresearchgate.netrsc.org
Extraction (Water) Solid-Phase Extraction (SPE)Concentrates the analyte and removes interferences. nih.govthermofisher.com
Extraction (Soil/Sediment) Accelerated Solvent Extraction (ASE), Microwave-Assisted ExtractionEfficient extraction of analytes from a solid matrix. thermofisher.com
Analysis High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)Provides separation, identification, and sensitive quantification of the polar compound. nih.govresearchgate.net
Confirmation High-Resolution Mass Spectrometry (HRMS)Can be used for the identification of unknown transformation products. nih.gov

The biodegradation of aliphatic nitriles by various microorganisms has been documented. researchgate.netnih.govnih.gov The enzymatic pathways often involve nitrile hydratases and amidases that convert the nitrile to the corresponding carboxylic acid and ammonia. researchgate.netnih.gov The presence of an unsaturated bond and a hydroxyl group may influence the rate and pathway of biodegradation. Studies on the biodegradation of related compounds could provide insights into the potential for natural attenuation of (E)-2-Pentenenitrile, 5-hydroxy- in the environment.

Industrial and Synthetic Applications of E 2 Pentenenitrile, 5 Hydroxy and Its Derivatives

Role as a Synthetic Intermediate in Organic Synthesis

The primary industrial relevance of (E)-2-Pentenenitrile, 5-hydroxy- lies in its role as a synthetic intermediate. The presence of a primary alcohol, an α,β-unsaturated nitrile, and a double bond allows for a variety of selective chemical modifications. These functional groups can be targeted individually or in concert to construct more complex molecular architectures.

The hydroxyl group can undergo typical alcohol reactions such as oxidation to an aldehyde or carboxylic acid, esterification, and etherification. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. The conjugated double bond is susceptible to addition reactions, including hydrogenation and Michael additions.

This multifunctionality makes (E)-2-Pentenenitrile, 5-hydroxy- a valuable precursor for the synthesis of a variety of heterocyclic compounds. For instance, through a series of controlled reactions, it can be envisioned as a starting material for the synthesis of substituted pyridines, pyrrolidines, and other nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals. The general strategy often involves the cyclization of acyclic precursors, a common method in heterocycle synthesis.

A plausible synthetic application is in the construction of piperidine (B6355638) rings, which are prevalent in many biologically active compounds. The general synthetic approach could involve the reduction of the nitrile and the double bond, followed by the manipulation of the hydroxyl group to facilitate cyclization.

Potential in Materials Science and Polymer Chemistry

In the realm of materials science and polymer chemistry, the bifunctionality of (E)-2-Pentenenitrile, 5-hydroxy- and its derivatives offers intriguing possibilities for the development of functional polymers. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of graft copolymers. acs.org The nitrile group, on the other hand, can be a site for post-polymerization modification or can influence the polymer's properties, such as polarity and solubility.

The polymerization of monomers containing nitrile functionalities is a known method for producing polymers with specific characteristics. For example, the presence of nitrile groups can enhance the thermal stability and chemical resistance of the resulting polymer. While direct polymerization of (E)-2-Pentenenitrile, 5-hydroxy- is not widely documented, its derivatives could be designed to be valuable monomers.

For instance, esterification of the hydroxyl group with acrylic acid or methacrylic acid would yield a monomer that can undergo free-radical polymerization. The resulting polymer would have pendant nitrile groups, which could be further modified to introduce other functionalities or to act as cross-linking sites. According to some studies, the presence of nitrile groups in polymers can promote protein adsorption, a property that could be relevant in the design of biomaterials. acs.org

Potential Polymerization PathwayResulting Polymer TypePotential Application
Esterification with acrylic acid followed by polymerizationAcrylic polymer with pendant nitrile groupsAdhesives, coatings, specialty plastics
Initiation of ring-opening polymerization of lactonesGraft copolymerBiodegradable plastics, drug delivery systems

Applications in Agrochemicals

While direct evidence of the use of (E)-2-Pentenenitrile, 5-hydroxy- in commercial agrochemicals is scarce, the structural motifs that can be derived from it are present in various pesticides. Many modern agrochemicals are complex heterocyclic compounds, and as established, (E)-2-Pentenenitrile, 5-hydroxy- is a potential precursor for such molecules.

Patents in the agrochemical field often describe a broad range of substituted heterocyclic compounds, including those with nitrile functionalities. google.com For example, certain pyrimidine (B1678525) derivatives used as fungicides contain a nitrile group. google.com The synthesis of such compounds often relies on versatile building blocks that can be elaborated into the final active ingredient.

The general class of unsaturated nitriles and their derivatives has been explored for pesticidal activity. The development of new agrochemicals is a constant pursuit, and the expiration of patents for existing active ingredients drives the search for new, effective, and economically viable alternatives. agribusinessglobal.com In this context, versatile and readily available intermediates are of high value.

Applications in Flavor and Fragrance Chemistry

The flavor and fragrance industry often utilizes unsaturated aldehydes, alcohols, esters, and nitriles to create a wide array of scents and tastes. While there is no specific mention of (E)-2-Pentenenitrile, 5-hydroxy- as a fragrance or flavor ingredient, its structural features are found in molecules used in this sector.

Unsaturated nitriles are known to contribute to various scent profiles. The transformation of the hydroxyl group in (E)-2-Pentenenitrile, 5-hydroxy- into an ester or an ether could lead to derivatives with interesting olfactory properties. For example, the synthesis of various esters from alcohols is a common strategy to generate fruity and floral notes.

Other Specialized Chemical Applications

The unique combination of functional groups in (E)-2-Pentenenitrile, 5-hydroxy- makes it a candidate for other specialized chemical applications. For instance, its derivatives could be used in the synthesis of specialty dyes or as components in the formulation of coatings and adhesives where tailored properties are required.

The nitrile group is a key functional group in the synthesis of cyanoacrylate adhesives, also known as superglues. While the direct use of (E)-2-Pentenenitrile, 5-hydroxy- in this context is not reported, the fundamental chemistry involves the reaction of cyanoacetates with formaldehyde (B43269), highlighting the importance of the nitrile group in this application.


Concluding Remarks and Future Research Directions

Summary of Key Findings and Current Understanding of (E)-2-Pentenenitrile, 5-hydroxy-

(E)-2-Pentenenitrile, 5-hydroxy- is a chemical compound with the molecular formula C₅H₇NO. nih.gov Its structure features a five-carbon chain containing a nitrile group and a terminal hydroxyl group. The "(E)-" designation indicates the stereochemistry at the carbon-carbon double bond, where the higher priority groups are on opposite sides.

Currently, the scientific literature dedicated specifically to (E)-2-Pentenenitrile, 5-hydroxy- is sparse. Much of the understanding of its chemical nature is inferred from the properties of its structural components and related molecules. The parent compound, (E)-2-pentenenitrile, is known to be a flammable liquid with slight water solubility. nih.gov The nitrile group is a versatile functional group, capable of undergoing a variety of transformations. It can be hydrolyzed to carboxylic acids, reduced to amines, or react with organometallic reagents. nih.gov The presence of the double bond in conjugation with the nitrile group influences its reactivity, making it susceptible to nucleophilic addition.

The primary alcohol group adds another dimension to its reactivity, allowing for oxidation to an aldehyde or carboxylic acid, or esterification. The presence of both a nucleophilic (hydroxyl) and an electrophilic (nitrile) center within the same molecule suggests potential for intramolecular cyclization to form heterocyclic structures.

Property Value Source
Molecular FormulaC₅H₇NOPubChem nih.gov
Molecular Weight97.12 g/mol Calculated
Key Functional GroupsNitrile (-C≡N), Primary Alcohol (-OH), Alkene (C=C)-
Stereochemistry(E) isomer at the C2-C3 double bond-

Identification of Remaining Knowledge Gaps and Challenges

The most significant knowledge gap is the lack of dedicated experimental data for (E)-2-Pentenenitrile, 5-hydroxy-. Key areas requiring investigation include:

Synthesis: There are no published, optimized synthetic routes specifically for this compound. While methods for creating similar structures exist, a direct and efficient synthesis has not been reported.

Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and spectral data (NMR, IR, Mass Spectrometry) are not documented.

Stability: The stability of the compound is a major uncertainty. Related compounds, such as 2-hydroxy-3-butenenitrile, are known to be unstable under certain pH conditions, decomposing into other products. researchgate.net The potential for intramolecular reactions or polymerization, a known characteristic of some nitriles, presents a significant challenge for its synthesis and storage. nih.gov

Reactivity Profile: While the reactivity can be inferred, a systematic study of its behavior with various reagents is needed to confirm its synthetic utility.

Toxicity and Biological Activity: There is no information regarding the toxicological profile or any potential biological activities of the compound.

Identified Gap / Challenge Description Relevance
Lack of Synthetic MethodsNo established, high-yield protocol for its preparation.Hinders availability for further research.
Undetermined Physical PropertiesBoiling point, melting point, solubility, etc., are unknown.Essential for handling, purification, and reaction design.
Potential InstabilityRisk of decomposition or polymerization, as seen in similar molecules. nih.govresearchgate.netAffects storage, handling, and synthetic viability.
Uncharacterized ReactivitySpecific reactions and yields are not experimentally verified.Limits its application as a chemical intermediate.

Emerging Research Areas for (E)-2-Pentenenitrile, 5-hydroxy-

Despite the knowledge gaps, several emerging research areas could benefit from the unique structure of (E)-2-Pentenenitrile, 5-hydroxy-.

One of the most promising fields is biocatalysis . The use of enzymes like hydroxynitrile lyases (HNLs) offers a green and highly selective method for synthesizing chiral cyanohydrins. nih.gov Research into novel HNLs or engineered variants could enable the stereoselective synthesis of chiral forms of (E)-2-Pentenenitrile, 5-hydroxy-, providing valuable building blocks for the pharmaceutical and fine chemical industries.

Another key area is polymer chemistry . As a bifunctional monomer, it could be used to create novel polymers. The nitrile group can be polymerized, or the hydroxyl group could be used in the formation of polyesters or polyurethanes. The presence of both functionalities allows for the synthesis of functional polymers that can be further modified through post-polymerization reactions on the pendant group.

Potential for Novel Applications and Derivatization Strategies

The dual functionality of (E)-2-Pentenenitrile, 5-hydroxy- makes it a versatile platform for chemical derivatization and the synthesis of novel compounds.

Heterocycle Synthesis: The compound is an ideal precursor for a variety of nitrogen- and oxygen-containing heterocycles. Intramolecular cyclization, potentially acid- or base-catalyzed, could lead to the formation of lactones, lactams, or other ring systems that are common motifs in biologically active molecules. This approach is analogous to synthetic strategies where bifunctional molecules derived from biomass are used to create complex heterocyclic structures. nih.gov

Fine Chemical Intermediates: Selective transformation of either the nitrile or the alcohol group can generate a range of useful intermediates.

Hydrolysis of the nitrile to a carboxylic acid would yield (E)-5-hydroxy-2-pentenoic acid, a potentially useful monomer or synthon.

Reduction of the nitrile to a primary amine would produce (E)-6-amino-2-hexen-1-ol, a diamine precursor.

Oxidation of the alcohol would yield (E)-5-oxo-2-pentenenitrile.

Functional Group Reaction Type Potential Product Application Area
Nitrile (-C≡N)Hydrolysis(E)-5-hydroxy-2-pentenoic acidMonomer, fine chemical
Nitrile (-C≡N)Reduction(E)-6-amino-2-hexen-1-olBuilding block
Alcohol (-OH)Oxidation(E)-5-oxo-2-pentenenitrileSynthon
BothIntramolecular CyclizationLactams, LactonesHeterocycle synthesis

Methodological Advancements for the Study of (E)-2-Pentenenitrile, 5-hydroxy-

Future studies of (E)-2-Pentenenitrile, 5-hydroxy- will rely on advanced analytical and computational methods to overcome the current lack of data.

Spectroscopic and Chromatographic Techniques: A full characterization would involve a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for unambiguous structure elucidation.

Infrared (IR) Spectroscopy: IR analysis would confirm the presence of the key functional groups (O-H stretch, C≡N stretch, C=C stretch). The NIST database contains IR spectra for the parent compound, (E)-2-pentenenitrile, which can serve as a reference. nist.gov

Mass Spectrometry (MS): High-resolution mass spectrometry would determine the exact mass and fragmentation pattern, confirming the molecular formula.

High-Performance Liquid Chromatography (HPLC): HPLC methods would be critical for monitoring reaction progress, assessing purity, and analyzing stability, similar to studies on other unstable nitriles. researchgate.net

Computational Chemistry: Theoretical calculations, particularly Density Functional Theory (DFT), can provide significant insights prior to or in conjunction with experimental work. nih.goveurjchem.com

Structural Optimization: DFT calculations can predict the most stable geometric conformation of the molecule.

Spectra Prediction: Theoretical calculations can predict IR and NMR spectra, aiding in the interpretation of experimental data. eurjchem.com

Reactivity Analysis: Frontier Molecular Orbital analysis (HOMO-LUMO) can be used to understand the molecule's electronic structure, predict its reactivity, and identify sites susceptible to nucleophilic or electrophilic attack. nih.gov

These advanced methodologies will be indispensable in building a foundational understanding of (E)-2-Pentenenitrile, 5-hydroxy- and unlocking its potential for future applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-5-hydroxy-2-pentenenitrile, and how do reaction conditions influence isomer purity?

  • Methodology : (E)-5-hydroxy-2-pentenenitrile can be synthesized via isomerization of linear pentenenitriles using catalytic systems like triarylborane-metal complexes. For example, isomerization of 3-pentenenitrile to the (E)-isomer is achievable at 80–120°C with a nickel catalyst .
  • Critical considerations : Monitor reaction kinetics using gas chromatography (GC) to track isomer ratios. Impurities like (Z)-isomers or 2-methyl-2-butenenitrile may require post-synthesis purification via fractional distillation or selective adsorption .

Q. How can spectroscopic techniques distinguish (E)-5-hydroxy-2-pentenenitrile from its structural analogs?

  • Analytical workflow :

  • IR Spectroscopy : Identify the nitrile (C≡N) stretch at ~2230 cm⁻¹ and hydroxyl (-OH) absorption at ~3300 cm⁻¹ .
  • NMR : The (E)-configuration is confirmed by coupling constants (J = 12–16 Hz for trans-alkene protons) in ¹H NMR .
  • GC-MS : Use polar capillary columns (e.g., DB-WAX) to resolve isomers based on retention indices .

Q. What safety protocols are essential when handling (E)-5-hydroxy-2-pentenenitrile in the lab?

  • Key hazards : Nitriles can release toxic HCN vapors under acidic or high-temperature conditions. Polymerization risks exist in the presence of metals .
  • Mitigation : Use inert atmospheres (N₂/Ar), avoid contact with strong oxidizers, and ensure fume hood ventilation. Store at ≤4°C in amber glass to prevent photodegradation .

Advanced Research Questions

Q. How do solute-solvent interactions of (E)-5-hydroxy-2-pentenenitrile influence dielectric relaxation behavior?

  • Experimental design :

  • Prepare binary mixtures with solvents like 1,2-dichloroethane (DCE).
  • Use time-domain reflectometry (TDR) to measure dielectric parameters (ε₀, τ) across 10 MHz–20 GHz .
  • Key findings : Increasing (E)-5-hydroxy-2-pentenenitrile concentration elevates static permittivity (ε₀) due to dipole-dipole interactions, while reduced relaxation time (τ) suggests hindered molecular rotation .
    • Data contradiction : Positive excess permittivity (εᴱ) and negative excess inverse relaxation time (1/τ)ᴱ indicate competing effects of molecular association and steric hindrance .

Q. What mechanistic pathways explain the thermal degradation of (E)-5-hydroxy-2-pentenenitrile in rapeseed oil systems?

  • Hypothesis : Degradation arises from glucosinolate (GLS) hydrolysis, producing nitriles via enzymatic or thermal cleavage .
  • Methodology :

  • Simulate thermal degradation at 150–200°C and analyze products via headspace GC-MS.
  • Compare with 2-hydroxy-3-butenyl GLS degradation pathways, which yield (E)-2-pentenenitrile and 3-pentenenitrile .
    • Advanced note : Use isotopic labeling (e.g., ¹³C) to trace carbon migration during degradation.

Q. How can computational chemistry predict the thermodynamic stability of (E)-5-hydroxy-2-pentenenitrile isomers?

  • Approach :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311++G**) to compare Gibbs free energy (ΔG) of (E)- and (Z)-isomers.
  • Validate with experimental phase-change data (e.g., boiling points, vapor pressures) from NIST Chemistry WebBook .
    • Outcome : The (E)-isomer is typically 2–4 kcal/mol more stable due to reduced steric strain .

Critical Research Gaps

  • Contradictions in dielectric data : The inverse relationship between ε₀ and τ in binary mixtures requires molecular dynamics simulations to resolve conflicting interpretations of dipole interactions .
  • Degradation pathways : Mechanistic studies lack in situ spectroscopic validation (e.g., FTIR monitoring of intermediate radicals) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.